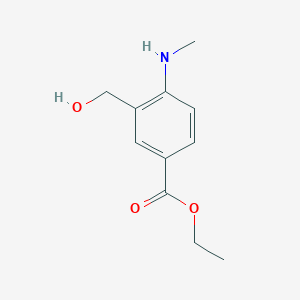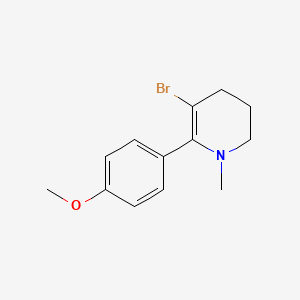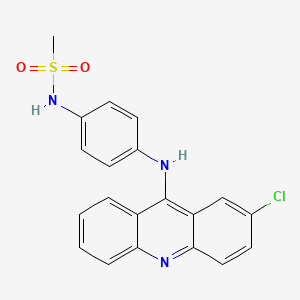
Diphenyl (trimethylsilyl)methyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl (trimethylsilyl)methyl phosphate is an organophosphorus compound characterized by the presence of both phenyl and trimethylsilyl groups attached to a phosphate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl (trimethylsilyl)methyl phosphate typically involves the reaction of diphenylphosphine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
(C6H5)2P+(CH3)3SiCl→(C6H5)2P−Si(CH3)3+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl (trimethylsilyl)methyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis to form phosphonic acids and silanols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halides and alkoxides can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with trimethylsilyl halides often used to cleave the C-O bond.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Hydrolysis: Phosphonic acids and silanols.
Wissenschaftliche Forschungsanwendungen
Diphenyl (trimethylsilyl)methyl phosphate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of diphenyl (trimethylsilyl)methyl phosphate involves its interaction with molecular targets through its phosphate and trimethylsilyl groups. These interactions can lead to the formation of stable complexes with metals or other substrates, facilitating various chemical transformations. The molecular pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphine: Lacks the trimethylsilyl group, making it less sterically hindered.
Trimethylsilylphosphine: Contains only the trimethylsilyl group, leading to different reactivity.
Phosphine oxides: Oxidized derivatives with different chemical properties.
Uniqueness
Diphenyl (trimethylsilyl)methyl phosphate is unique due to the presence of both phenyl and trimethylsilyl groups, which impart distinct steric and electronic properties. This makes it a versatile reagent in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
61357-03-7 |
|---|---|
Molekularformel |
C16H21O4PSi |
Molekulargewicht |
336.39 g/mol |
IUPAC-Name |
diphenyl trimethylsilylmethyl phosphate |
InChI |
InChI=1S/C16H21O4PSi/c1-22(2,3)14-18-21(17,19-15-10-6-4-7-11-15)20-16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |
InChI-Schlüssel |
HZRCQSUJIUKZIB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


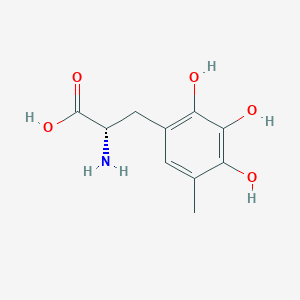


![2-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14591897.png)
![(3S,4S)-3-Chloro-1-phenyl-4-[2-(phenylsulfanyl)phenyl]azetidin-2-one](/img/structure/B14591900.png)
![1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B14591907.png)
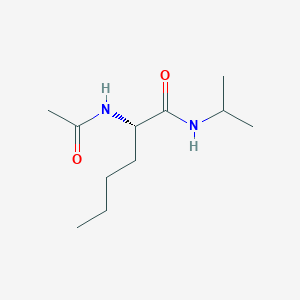
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,6-dimethyl-3-phenyl-](/img/structure/B14591921.png)
![4-[4-Methyl-3-(propane-1-sulfinyl)phenoxy]aniline](/img/structure/B14591930.png)

